molecular formula C13H10ClNO4 B1359345 2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine CAS No. 884504-83-0

2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine

Cat. No. B1359345
M. Wt: 279.67 g/mol
InChI Key: ILWHBBKVYARLTP-UHFFFAOYSA-N
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Description

2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine is a chemical compound with the molecular formula C13H10ClNO4 . It has a molecular weight of 279.68 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine consists of a pyridine ring attached to a furan ring via a carbonyl group . The furan ring is substituted with an ethoxycarbonyl group, and the pyridine ring has a chlorine atom attached .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine has been studied for its synthesis and chemical properties. Research shows various synthesis methods and chemical reactions involving this compound and related derivatives. For example, the synthesis and reactions of substituted furo[2,3-b]pyridines involve the reaction of ethyl 2-chloronicotinate with sodium ethoxycarbonylmethoxide, leading to β-keto ester formation and subsequent transformations (Morita & Shiotani, 1986). Additionally, the N-oxide of furo[3,2-b]pyridine has been explored for cyanation, chlorination, and nitration, offering insights into the reactivity and potential applications of these compounds in various chemical syntheses (Shiotani & Taniguchi, 1996).

Potential Pharmaceutical Applications

The compound has been researched for potential pharmaceutical applications. For example, synthesis of 5-Fluorouracil Derivatives containing an inhibitor of 5-Fluorouracil degradation involves reactions with various derivatives, demonstrating potential for development of novel antitumor agents (Hirohashi et al., 1993). This indicates the compound's relevance in the design and synthesis of drugs with specific biochemical properties.

Development of Novel Heterocyclic Systems

The compound and its derivatives are used in the development of novel heterocyclic systems, which are important in the discovery of new drugs and materials. For instance, reactions of 3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal with various heterocyclic amines have been explored to create new heterocyclic systems linked to furo[3,2-g]chromene, demonstrating diverse applications in antimicrobial and anticancer activities (Ibrahim et al., 2022).

properties

IUPAC Name

ethyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-2-18-13(17)10-6-5-9(19-10)11(16)8-4-3-7-15-12(8)14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWHBBKVYARLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641790
Record name Ethyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine

CAS RN

884504-83-0
Record name Ethyl 5-[(2-chloro-3-pyridinyl)carbonyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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